molecular formula C14H18O3 B2864443 Ethyl 4-n-butylbenzoylformate CAS No. 80120-35-0

Ethyl 4-n-butylbenzoylformate

Cat. No.: B2864443
CAS No.: 80120-35-0
M. Wt: 234.295
InChI Key: BZIQPQASSBKVPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-n-butylbenzoylformate can be synthesized through various organic reactions. One common method involves the esterification of 4-n-butylbenzoic acid with ethyl formate in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-n-butylbenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 4-n-butylbenzoylformate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-n-butylbenzoylformate involves its interaction with specific molecular targets. It can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new chemical bonds. The pathways involved in its reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Ethyl 4-n-butylbenzoylformate can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific n-butyl substitution, which can influence its reactivity and interactions in chemical reactions. This makes it a valuable compound for specific applications in organic synthesis and research .

Properties

IUPAC Name

ethyl 2-(4-butylphenyl)-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-3-5-6-11-7-9-12(10-8-11)13(15)14(16)17-4-2/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIQPQASSBKVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80120-35-0
Record name 80120-35-0
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